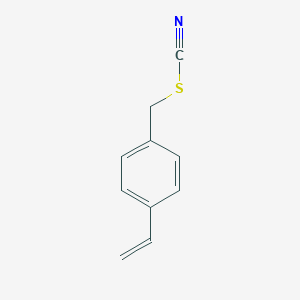

4-Vinylbenzyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFURVYAONQPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570168 | |

| Record name | (4-Ethenylphenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148797-87-9 | |

| Record name | (4-Ethenylphenyl)methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Vinylbenzyl thiocyanate chemical structure and properties

An In-depth Technical Guide to 4-Vinylbenzyl Thiocyanate: Synthesis, Properties, and Advanced Applications

Introduction: The Versatility of a Bifunctional Monomer

This compound (4-VBT) is a unique bifunctional monomer that holds significant potential for researchers, polymer chemists, and drug development professionals. Its structure is distinguished by two key reactive sites: a polymerizable vinyl group and a versatile thiocyanate functional group. This duality allows for its incorporation into polymer backbones, creating materials with pendant thiocyanate groups that can be chemically modified or activated for a variety of applications. While its precursor, 4-vinylbenzyl chloride (4-VBC), is more commonly known for producing functional polymers[1][2], 4-VBT offers a distinct set of reactive properties, most notably its ability to undergo photoisomerization to the highly reactive isothiocyanate group. This guide provides a comprehensive overview of 4-VBT's chemical structure, properties, synthesis, and its advanced applications, particularly in the realm of surface modification and bioconjugation.

Chemical Structure and Synthesis

The core of 4-VBT's utility lies in its molecular architecture. It consists of a styrene backbone functionalized with a methylene thiocyanate group at the para position. This structure provides a strategic combination of a stable aromatic ring, a reactive vinyl group for polymerization, and a convertible thiocyanate moiety.

The most direct and common method for synthesizing this compound is through a nucleophilic substitution reaction. This process involves reacting its halide precursor, 4-vinylbenzyl chloride (4-VBC), with an alkali metal thiocyanate, such as sodium or potassium thiocyanate.[3][4] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, which facilitates the dissolution of the thiocyanate salt and promotes the SN2 reaction mechanism.

Caption: Photoisomerization of thiocyanate to isothiocyanate.

The resulting isothiocyanate (-NCS) group is a powerful electrophile, highly reactive towards nucleophiles such as primary amines (-NH₂) and thiols (-SH). This transformation allows for the spatial and temporal control of surface reactivity, enabling the covalent immobilization of biomolecules in specific patterns. [5]

Applications in Research and Drug Development

Photoactivatable Surfaces for Biochips

The most sophisticated application of 4-VBT is in the creation of photoactivatable surfaces for biochips used in DNA and protein microarrays. [6][7][5]Copolymers of styrene and 4-VBT can be spin-coated onto a substrate (e.g., glass or silicon). Upon exposure to UV light through a photomask, the thiocyanate groups in the illuminated regions isomerize to isothiocyanates. [5]This patterned surface can then be incubated with a solution containing amino-terminated oligonucleotides or proteins. The primary amines on the biomolecules react specifically with the photogenerated isothiocyanate groups to form stable thiourea linkages, covalently tethering them to the surface. [5]This method offers high immobilization capacity, low non-specific binding, and excellent signal-to-noise ratios, making it superior to many commercial chip surfaces. [6][7]

Caption: Workflow for creating a patterned biochip surface.

Experimental Protocols

Protocol 1: Synthesis of this compound (4-VBT)

-

Rationale: This protocol details the conversion of commercially available 4-vinylbenzyl chloride to 4-VBT via a straightforward nucleophilic substitution. DMF is used as the solvent to ensure the solubility of the inorganic thiocyanate salt. The reaction is conducted at room temperature to minimize potential polymerization of the vinyl group.

-

Materials:

-

4-Vinylbenzyl chloride (4-VBC), inhibitor-free (purified by passing through a short column of basic alumina)

-

Sodium thiocyanate (NaSCN) or Potassium thiocyanate (KSCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylbenzyl chloride (1.0 eq) in anhydrous DMF.

-

Add sodium thiocyanate (1.5 eq) to the solution. The excess nucleophile ensures the complete conversion of the starting material.

-

Stir the mixture at room temperature for 24-36 hours under a nitrogen atmosphere to prevent side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic phases and wash with water, followed by brine, to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a light yellow oil, can be purified further by flash column chromatography on silica gel if necessary. [8]

-

Protocol 2: Preparation of a Photoactivatable Surface for DNA Immobilization

-

Rationale: This protocol outlines the creation of a functional surface using a copolymer containing 4-VBT. Styrene is used as a comonomer to provide the bulk of the polymer film and control the density of active sites. Photo-activation provides spatial control over the immobilization process.

-

Materials:

-

Poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT)

-

Toluene or other suitable organic solvent

-

Glass microscope slides or silicon wafers

-

UV light source (λ = 254 nm)

-

Photomask

-

Amino-terminated oligonucleotides in a suitable print buffer

-

Washing buffers (e.g., PBS with Tween-20)

-

-

Procedure:

-

Copolymer Synthesis: Synthesize PST-co-VBT via free-radical polymerization of styrene and 4-VBT monomers using AIBN as an initiator in toluene. The ratio of monomers can be adjusted to control the density of thiocyanate groups. [6] 2. Surface Coating: Prepare a solution of the PST-co-VBT copolymer in toluene. Spin-coat this solution onto clean glass slides or wafers to create a thin, uniform polymer film.

-

Photo-Activation: Place a photomask over the coated surface. Expose the surface to UV light (e.g., 254 nm) with an energy density of approximately 450 mJ/cm² to induce the SCN-to-NCS isomerization in the exposed areas. [6] 4. Biomolecule Immobilization: Immediately after activation, spot the amino-terminated oligonucleotides onto the surface using a microarray spotter. The primary amine groups will react with the photogenerated isothiocyanate groups.

-

Incubation and Washing: Incubate the slides in a humid chamber to allow the reaction to proceed to completion.

-

Thoroughly wash the slides with appropriate buffers to remove non-covalently bound oligonucleotides.

-

The slides are now ready for hybridization experiments or other downstream applications.

-

Conclusion

This compound stands out as a highly valuable and versatile monomer for advanced material synthesis. Its dual functionality allows for straightforward incorporation into polymer structures, while the unique photo-reactivity of the thiocyanate group offers a sophisticated mechanism for creating functional, patterned surfaces. For researchers in materials science, biotechnology, and drug development, 4-VBT provides a powerful tool for fabricating custom bio-interfaces, developing novel drug delivery platforms, and creating advanced functional polymers.

References

-

A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (n.d.). Universiti Kebangsaan Malaysia. Retrieved January 22, 2026, from [Link]

-

Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. (2025, January 17). UniVOOK Chemical. Retrieved January 22, 2026, from [Link]

-

Efficient Synthesis of ω-(p-Vinylbenzyl)polystyrene by Direct Functionalization of Poly(styryl)lithium with p-Vinylbenzyl Chloride. (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. (n.d.). AIP Publishing. Retrieved January 22, 2026, from [Link]

-

The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. (2013, June 25). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

Supporting Information for.... (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Photoactivatable Copolymers of Vinylbenzyl Thiocyanate as Immobilization Matrix for Biochips. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Photoactivatable Copolymers of Vinylbenzyl Thiocyanate as Immobilization Matrix for Biochips. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

This compound. (n.d.). P&S Chemicals. Retrieved January 22, 2026, from [Link]

-

Photoactivatable copolymers of vinilbenzylthiocyanate as immobilization matrix for biochips. (2004). Analytical Chemistry. Retrieved January 22, 2026, from [Link]

- Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296–299.

-

Rapid and efficient synthesis of benzyl thiocyanates via microwave-assisted heating. (2012, March 10). TSI Journals. Retrieved January 22, 2026, from [Link]

-

Organic thiocyanates. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

- 1. ukm.my [ukm.my]

- 2. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 3. tsijournals.com [tsijournals.com]

- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. publications.ait.ac.at [publications.ait.ac.at]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzyl Thiocyanate from 4-Vinylbenzyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-vinylbenzyl thiocyanate from 4-vinylbenzyl chloride. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the underlying chemical principles, a step-by-step experimental protocol, and methods for product characterization. The synthesis proceeds via a nucleophilic substitution reaction, offering a reliable route to a valuable monomer used in the development of functional polymers and biocompatible materials. This guide emphasizes experimental reproducibility, safety, and a thorough understanding of the reaction mechanism to ensure successful synthesis and purification of the target compound.

Introduction: The Versatile Building Block

This compound is a bifunctional molecule of significant interest in polymer and materials science. Its structure incorporates a polymerizable vinyl group and a reactive thiocyanate moiety. This unique combination allows for its use as a monomer in the synthesis of functional polymers with tailored properties. The thiocyanate group can be further modified or can participate in various chemical transformations, making it a versatile building block for advanced materials.

Applications of polymers derived from this compound are found in biomedical fields, such as in the creation of antimicrobial surfaces and drug delivery systems. The isothiocyanate isomer, which can be formed from the thiocyanate, is highly reactive towards amine groups, enabling the straightforward immobilization of proteins and other biomolecules on polymer surfaces.[1]

The synthesis of this compound from 4-vinylbenzyl chloride is an efficient and direct method, relying on a classic nucleophilic substitution reaction. This guide will provide a detailed exploration of this process.

Reaction Mechanism and Scientific Rationale

The conversion of 4-vinylbenzyl chloride to this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the thiocyanate anion (SCN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 4-vinylbenzyl chloride.

Diagram of the SN2 Reaction Mechanism:

Caption: Workflow for the synthesis of this compound.

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium thiocyanate (1.5 equivalents) in anhydrous dimethylformamide (DMF).

-

Slowly add 4-vinylbenzyl chloride (1.0 equivalent), which has been passed through a short column of basic alumina to remove inhibitors, to the stirring solution at room temperature. [2]3. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). An analogous reaction with sodium azide shows completion at 36 hours. [3]4. Upon completion, pour the reaction mixture into a larger volume of deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with deionized water, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Alternative Protocol: Phase-Transfer Catalysis

For reactions where the solubility of the thiocyanate salt in the organic solvent is low, a phase-transfer catalyst (PTC) can be employed. This method can also allow for the use of less polar solvents.

-

Dissolve 4-vinylbenzyl chloride in a nonpolar solvent such as toluene.

-

Add an aqueous solution of potassium thiocyanate.

-

Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.

-

The work-up involves separating the organic layer, washing with water, drying, and evaporating the solvent.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl and benzyl protons. Based on the spectrum of benzyl thiocyanate, the benzylic protons (-CH₂-SCN) should appear as a singlet at approximately 4.15 ppm. [2]The aromatic protons will appear in the range of 7.2-7.5 ppm, and the vinyl protons will be observed as a set of multiplets between 5.2 and 6.7 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the benzylic carbon, the thiocyanate carbon, and the carbons of the vinyl and aromatic groups. The thiocyanate carbon (-SCN) is expected to have a chemical shift around 112 ppm. [2]The benzylic carbon (-CH₂-) should appear around 38 ppm. [2]

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the C≡N stretch of the thiocyanate group. This peak is typically observed in the range of 2140-2160 cm⁻¹. [4]

Safety Precautions and Waste Disposal

-

4-Vinylbenzyl chloride: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6][7]* Potassium thiocyanate: This salt is harmful if swallowed or inhaled. Avoid creating dust.

-

Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It should be handled with care in a fume hood.

-

Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to local regulations.

Troubleshooting

-

Low Yield: Incomplete reaction may be due to insufficient reaction time or deactivation of the nucleophile. Ensure anhydrous conditions and use a fresh, dry thiocyanate salt. The use of a phase-transfer catalyst can improve yields.

-

Polymerization: If polymerization occurs, it is likely due to elevated temperatures or the presence of radical initiators. Ensure the starting material is properly inhibited and the reaction is carried out at or below room temperature.

-

Isothiocyanate Formation: While the thiocyanate is the kinetically favored product, isomerization to the thermodynamically more stable isothiocyanate can occur, particularly at higher temperatures. Keeping the reaction temperature low helps to minimize this side reaction.

Conclusion

The synthesis of this compound from 4-vinylbenzyl chloride via nucleophilic substitution is a robust and reliable method for producing this valuable monomer. By carefully controlling the reaction conditions, particularly temperature, and employing appropriate purification techniques, a high yield of the desired product can be obtained. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for researchers and scientists in the field of polymer and materials chemistry.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for ... Retrieved from [Link]

-

Miyamoto, K., Nanayakkara, S., Hearn, M. T. W., & Saito, K. (2018). Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper Complex Grafted Solid Catalyst for Oxidative Polymerization of 2,6-Dimethylphenol. National Institutes of Health. Retrieved from [Link]

-

Reddit. (2024, January 21). How to dissolve poly(styrene-co-4-vinylbenzyl chloride)? r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes. Retrieved from [Link]

-

UniVOOK. (2025, January 17). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. Retrieved from [Link]

-

Mathew, M. E., Ahmad, I., Thomas, S., Kassim, M. B., & Daik, R. (2021). A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. Sains Malaysiana, 50(6), 1767-1773. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzoyl disulfide. Retrieved from [Link]

-

Sauer, U., Preininger, C., & Obersriebnig, S. (2005). Photoactivatable Copolymers of Vinylbenzyl Thiocyanate as Immobilization Matrix for Biochips. Analytical Chemistry, 77(8), 2442–2449. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-Vinylbenzyl chloride. Retrieved from [Link]

-

PubMed Central. (n.d.). Origin of thiocyanate spectral shifts in water and organic solvents. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Benzyl thiocyanate(3012-37-1) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Origin of thiocyanate spectral shifts in water and organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 4-Vinylbenzyl Thiocyanate Monomer

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Vinylbenzyl thiocyanate (VBT), a versatile monomer utilized in polymer synthesis and bioconjugation applications.[1][2] As a Senior Application Scientist, this document is structured to deliver not only precise spectral data but also the underlying scientific rationale for the characterization methods. We will delve into the detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FT-IR) spectra, providing field-proven protocols for data acquisition and analysis. The guide is intended for researchers, scientists, and professionals in drug development who require a robust and validated understanding of this key chemical entity. All data and protocols are supported by authoritative references to ensure scientific integrity.

Molecular Structure and Spectroscopic Rationale

This compound is a bifunctional molecule featuring a polymerizable vinyl group and a reactive thiocyanate group, attached to a central benzene ring. This unique structure allows it to be incorporated into polymer backbones, with the thiocyanate group available for post-polymerization modification, such as conversion to a highly reactive isothiocyanate for amine coupling.[1][2]

Accurate characterization is paramount to confirm the monomer's identity, purity, and suitability for downstream applications. ¹H NMR spectroscopy serves to elucidate the proton framework of the molecule, confirming the presence and connectivity of the vinyl, aromatic, and benzylic protons.[3][4] Complementarily, FT-IR spectroscopy provides definitive identification of the key functional groups, most notably the characteristic thiocyanate (S-C≡N) stretching vibration.[4]

Molecular Structure of this compound

Caption: Standard workflow for acquiring a ¹H NMR spectrum of an organic monomer.

Data Interpretation: Expected ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct groups of signals corresponding to the aromatic, vinyl, and benzylic protons.

| Signal Label (Fig. 1) | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H(a), H(b) | 7.3 - 7.5 | Multiplet (m) | 4H | Aromatic Protons |

| H(X) | 6.6 - 6.8 | Doublet of Doublets (dd) | 1H | Vinylic Proton (α to ring) |

| H(B) | 5.7 - 5.9 | Doublet of Doublets (dd) | 1H | Vinylic Proton (β, trans) |

| H(A) | 5.2 - 5.4 | Doublet of Doublets (dd) | 1H | Vinylic Proton (β, cis) |

| H(c) | 4.2 - 4.3 | Singlet (s) | 2H | Benzylic Protons (-CH₂-SCN) |

Detailed Analysis:

-

Aromatic Protons (Hₐ, Hₑ): The protons on the benzene ring appear as a complex multiplet in the range of 7.3-7.5 ppm. [5]The para-substitution pattern leads to an AA'BB' system which often appears as two sets of doublets, though overlap can simplify this to a multiplet. Their downfield shift is characteristic of protons attached to an sp² hybridized carbon in an aromatic system. [6]* Vinyl Protons (Hₓ, Hₐ, Hₑ): The three vinyl protons form a classic ABC spin system, appearing between 4.6 and 7.5 ppm for conjugated systems. [5][7] * Hₓ: This proton, directly attached to the aromatic ring, is the most deshielded of the vinyl group, appearing as a doublet of doublets around 6.7 ppm. It is split by both Hₐ and Hₑ.

-

Hₑ (trans): The proton trans to the aromatic ring appears around 5.8 ppm, also as a doublet of doublets.

-

Hₐ (cis): The proton cis to the aromatic ring is the most shielded of the three, appearing around 5.3 ppm as a doublet of doublets. The coupling constants (J-values) for vinyl systems are characteristic: J(trans) is typically 14-18 Hz, J(cis) is 7-12 Hz, and J(geminal) is 0-3 Hz. * Benzylic Protons (Hᵪ): The two protons of the methylene group (-CH₂) adjacent to both the aromatic ring and the electron-withdrawing thiocyanate group appear as a sharp singlet around 4.2-4.3 ppm. [5]Their chemical shift is significantly downfield from typical benzylic protons (~2.2-3.0 ppm) due to the deshielding effect of the adjacent sulfur and cyano group. [5]

-

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. [4]Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending). [8]

Experimental Protocol: FT-IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid or solid samples with minimal preparation. [9][10]The technique is non-destructive and provides high-quality, reproducible spectra.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. [11]Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. [12]This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself. [8]3. Sample Application: Place a small drop of the this compound liquid monomer directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the anvil to ensure good contact. [11]4. Spectrum Acquisition:

-

Wavenumber Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is sufficient for most applications.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

The resulting spectrum is typically displayed in terms of % Transmittance or Absorbance.

-

After analysis, thoroughly clean the ATR crystal with a solvent to remove all traces of the sample.

-

Workflow for ATR-FTIR Data Acquisition

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Data Interpretation: Expected FT-IR Spectrum

The FT-IR spectrum of this compound will display several characteristic absorption bands that confirm its structure.

| Approx. Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2160 - 2150 | Strong, Sharp | C≡N Stretch | Thiocyanate (S-C≡N) |

| 3100 - 3000 | Medium | C-H Stretch | sp² C-H (Aromatic & Vinylic) |

| 2950 - 2850 | Weak-Medium | C-H Stretch | sp³ C-H (Benzylic CH₂) |

| 1630 - 1600 | Medium | C=C Stretch | Aromatic & Vinylic |

| 990 & 910 | Strong | C-H Bend | Vinylic (=C-H out-of-plane) |

| 840 - 810 | Strong | C-H Bend | para-Disubstituted Aromatic |

Detailed Analysis:

-

Thiocyanate (S-C≡N) Stretch: The most diagnostic peak in the spectrum is the strong, sharp absorption between 2160-2150 cm⁻¹. [13][14][15]This peak is characteristic of the carbon-nitrogen triple bond stretch in a thiocyanate group and its presence is unambiguous confirmation of this functionality. Its intensity and sharp nature distinguish it from the weaker alkyne (C≡C) stretch.

-

sp² C-H Stretches: Absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, corresponding to the protons on the aromatic ring and the vinyl group. [15]* sp³ C-H Stretches: Weaker bands appearing just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the benzylic methylene (-CH₂) group.

-

C=C Stretches: Peaks in the 1630-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations of both the vinyl group and the aromatic ring.

-

Out-of-Plane Bending: Strong absorptions in the "fingerprint" region are highly diagnostic. The presence of strong peaks around 990 cm⁻¹ and 910 cm⁻¹ confirms the monosubstituted vinyl group (-CH=CH₂). A strong band in the 840-810 cm⁻¹ range is indicative of the 1,4- (or para-) substitution pattern on the benzene ring. [15]

Integrated Spectroscopic Conclusion

The combination of ¹H NMR and FT-IR spectroscopy provides a complete and validated structural confirmation of this compound. ¹H NMR confirms the precise arrangement and relative numbers of aromatic, vinylic, and benzylic protons, while FT-IR provides definitive evidence for the critical thiocyanate and vinyl functional groups. The data presented in this guide, acquired through robust and validated protocols, serves as an authoritative reference for the characterization of this important monomer.

References

-

Jones, L. H. Infrared Spectrum and Structure of the Thiocyanate Ion. AIP Publishing. Available at: [Link]

-

Gurudata, & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731–743. Available at: [Link]

-

University of California, Los Angeles. NMR Chart. UCLA Chemistry. Available at: [Link]

-

University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure. UTSC. Available at: [Link]

-

ResearchGate. IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

-

The Ohio State University. Infrared Spectra of the Halogen Isocyanate and Thiocyanate. OSU Knowledge Bank. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Polymer Chemistry. RSC Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

-

American Chemical Society. (2016). NMR Spectroscopy in the Undergraduate Curriculum: First Year and Organic Chemistry Courses Volume 2. ACS Symposium Series. Available at: [Link]

-

Scribd. 1H-NMR Organic Structure Guide. Scribd. Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Available at: [Link]

-

Michigan State University. Ethyl vinyl ether NMR data. MSU Chemistry. Available at: [Link]

-

Defense Technical Information Center. Infrared and Ultrasonic Spectra of Sodium Thiocyanate and Lithium Thiocyanate in Tetrahydrofuran. DTIC. Available at: [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Chemistry LibreTexts. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

University of Washington. Shimadzu FTIR Standard Operating Procedure. UW Molecular Analysis Facility. Available at: [Link]

-

Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. Agilent. Available at: [Link]

-

National Center for Biotechnology Information. Photoactivatable copolymers of vinylbenzyl thiocyanate as immobilization matrix for biochips. PubMed. Available at: [Link]

-

University of Tennessee Knoxville. Fourier Transform Infrared Spectroscopy SOP. UTK Core Facilities. Available at: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Available at: [Link]

-

ACS Publications. Photoactivatable Copolymers of Vinylbenzyl Thiocyanate as Immobilization Matrix for Biochips. Analytical Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubMed. Available at: [Link]

-

ResearchGate. Origin of Thiocyanate Spectral Shifts in Water and Organic Solvents. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. Origin of thiocyanate spectral shifts in water and organic solvents. PubMed Central. Available at: [Link]nih.gov/pmc/articles/PMC7893818/)

Sources

- 1. Photoactivatable copolymers of vinylbenzyl thiocyanate as immobilization matrix for biochips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. gcms.cz [gcms.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. specac.com [specac.com]

- 10. agilent.com [agilent.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. mse.iastate.edu [mse.iastate.edu]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Vinylbenzyl Thiocyanate: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylbenzyl thiocyanate (VBT) is a versatile bifunctional monomer that possesses both a polymerizable vinyl group and a reactive thiocyanate moiety. This unique structure makes it a valuable building block in polymer chemistry and surface functionalization, particularly for applications in the life sciences. A key feature of VBT is its ability to undergo photoisomerization to the highly reactive 4-vinylbenzyl isothiocyanate, enabling the creation of photoactivatable surfaces for the covalent immobilization of biomolecules. This guide provides an in-depth overview of the chemical identity, safety considerations, synthesis, reactivity, and key applications of this compound, with a focus on its utility in the development of biochips and functional polymeric materials.

Chemical Identity and Properties

This compound is an organic compound featuring a vinyl group attached to a benzyl thiocyanate core. This structure allows it to participate in both polymerization and nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and materials science.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(Thiocyanatomethyl)-4-vinylbenzene | [1] |

| CAS Number | 148797-87-9 | [1][2] |

| Molecular Formula | C₁₀H₉NS | [1][2] |

| Molecular Weight | 175.25 g/mol | [2] |

| Appearance | Colorless to light yellow liquid (typical) | [3] |

Safety Data and Handling

Hazard Summary:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Irritation/Corrosion: Can cause skin irritation and serious eye damage.[4] May cause respiratory irritation.[4]

-

Chemical Hazards: Contact with acids can liberate very toxic gas.[5] The product is generally stable under standard ambient conditions but may be sensitive to moisture and air.

Precautionary Measures & First Aid:

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4] Respiratory protection may be required if dusts or aerosols are generated.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[4]

-

First Aid:

-

If Inhaled: Move the person to fresh air. Call a physician immediately.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[4]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

-

Synthesis of this compound

The synthesis of organic thiocyanates is typically achieved through the nucleophilic substitution of an alkyl halide with a thiocyanate salt. For this compound, the precursor is 4-vinylbenzyl chloride.[3][6]

General Reaction Protocol: The reaction involves treating 4-vinylbenzyl chloride with an alkali thiocyanate, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN), in a suitable solvent.[6] Phase-transfer catalysts (PTCs) like polyethylene glycol (PEG) can be employed to enhance reaction rates and efficiency, particularly in two-phase systems or under solvent-free, microwave-assisted conditions.[7]

Figure 1: General synthesis of this compound.

Causality in Synthesis: The choice of a polar aprotic solvent facilitates the dissolution of the thiocyanate salt while also being a good medium for the Sₙ2 reaction. The benzyl halide is an excellent substrate for this type of reaction due to the stabilization of the transition state by the benzene ring. The use of microwave irradiation can significantly reduce reaction times by rapidly and uniformly heating the reaction mixture.[7]

Core Reactivity and Mechanism of Action

The utility of this compound stems from its two distinct reactive sites: the vinyl group and the thiocyanate group.

Polymerization

The vinyl group allows VBT to act as a monomer in polymerization reactions. It is often copolymerized with other monomers, such as styrene, to create functional polymers like poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT).[8][9] This introduces the reactive thiocyanate group as a pendant side chain on the polymer backbone, which can be further modified post-polymerization.

Photoisomerization to Isothiocyanate

A critical reaction for its application in bioconjugation is the photoisomerization of the benzyl thiocyanate moiety to the corresponding benzyl isothiocyanate upon exposure to UV light (typically <300 nm).[9] This transformation proceeds through a free-radical intermediate mechanism.

Figure 2: Photoisomerization from thiocyanate to isothiocyanate.

The resulting isothiocyanate (NCS) group is a powerful electrophile that is highly reactive toward primary amines, forming a stable covalent thiourea linkage.[8][9] This photo-induced "click-like" reaction is the foundation for its use in creating patterned and functionalized surfaces.

Applications in Research and Drug Development

The unique photoactivatable nature of VBT-containing polymers makes them ideal for applications requiring spatial control over surface chemistry.

Biochip and Biosensor Fabrication

The most prominent application is the use of PST-co-VBT as a coating material for biochips used in DNA and protein microarrays.[8][9] The polymer creates a surface with low non-specific binding. Upon UV exposure through a photomask, specific areas of the surface are activated, generating isothiocyanate groups. Amino-modified biomolecules (e.g., DNA probes, antibodies) can then be selectively and covalently immobilized onto these activated regions.[9] This method offers superior performance in terms of signal-to-noise ratio and reproducibility compared to other commercial chip surfaces.[8]

Workflow for Biochip Surface Functionalization

Figure 3: Experimental workflow for biomolecule immobilization.

Functional Polymers and Photoresists

The photoisomerization of VBT within a polymer matrix is accompanied by free-radical cross-linking.[9] This property allows PST-co-VBT to be used as a negative-toned photoresist material, where the UV-exposed regions become less soluble and can be developed into patterns.

Experimental Protocol: Photo-Immobilization of Amino-Modified Oligonucleotides

This protocol is a representative example based on methodologies described in the literature for creating a DNA microarray.[8][9]

Materials:

-

PST-co-VBT polymer solution (e.g., in toluene).

-

Microscope glass slides or silicon wafers.

-

UV light source with a wavelength of 254 nm.

-

Photomask with desired pattern.

-

Amino-terminated oligonucleotide probes in a suitable print buffer.

-

Microarray spotter.

-

Wash buffers (e.g., PBS with Tween-20).

Methodology:

-

Substrate Preparation:

-

Clean glass slides thoroughly using a piranha solution or plasma cleaning.

-

Spin-coat the PST-co-VBT solution onto the clean, dry slides to create a uniform thin film.

-

Bake the slides to remove residual solvent.

-

-

Photoactivation:

-

Place a photomask in direct contact with the polymer-coated surface.

-

Expose the slide to UV radiation (254 nm) with a controlled energy density (e.g., 450 mJ/cm²).[8] This step converts the thiocyanate groups to isothiocyanates in the illuminated areas.

-

-

Oligonucleotide Immobilization:

-

Immediately after activation, use a microarray spotter to print the amino-modified oligonucleotide solutions onto the activated surface.

-

Incubate the slides in a humid chamber to allow the coupling reaction between the amine and isothiocyanate groups to proceed to completion.

-

-

Post-Immobilization Processing:

-

Wash the slides extensively with appropriate buffers to remove any non-covalently bound oligonucleotides.

-

Dry the slides by centrifugation or under a stream of nitrogen.

-

The slides are now ready for hybridization experiments.

-

Conclusion

This compound is a powerful and versatile chemical tool for researchers in materials science and biotechnology. Its ability to be incorporated into polymers and subsequently activated by light provides a simple yet robust method for creating functional surfaces with high spatial control. For professionals in drug development and diagnostics, VBT-based technologies offer a superior platform for the fabrication of high-performance biochips and sensors, enabling sensitive and reproducible analysis of biological interactions. Proper understanding of its synthesis, reactivity, and safe handling is crucial to leveraging its full potential in advanced applications.

References

-

P&S Chemicals. Product information, this compound. 1

-

Synchem. This compound. 2

-

Preininger, C., Sauer, U., Kern, W., & Dayteg, J. (2006). Photoactivatable Copolymers of Vinylbenzyl Thiocyanate as Immobilization Matrix for Biochips. Analytical Chemistry.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

ACS Publications. Photoactivatable Copolymers of Vinylbenzyl Thiocyanate as Immobilization Matrix for Biochips. 9

-

TCI Chemicals. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Wikipedia. 4-Vinylbenzyl chloride.

-

Wikipedia. Organic thiocyanates.

-

TSI Journals. Rapid and efficient synthesis of benzyl thiocyanates via microwave-assisted heating.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. synchem.de [synchem.de]

- 3. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 4-Vinylbenzyl Thiocyanate in Common Organic Solvents

Introduction: The Significance of 4-Vinylbenzyl Thiocyanate Solubility

This compound is a bifunctional molecule of significant interest in polymer chemistry, materials science, and the synthesis of bioactive compounds. Its structure, featuring both a polymerizable vinyl group and a reactive thiocyanate moiety, allows it to serve as a versatile monomer and a precursor for further chemical modifications. The efficacy of its application in these fields is critically dependent on its solubility characteristics. Whether for polymerization reactions, purification processes, or as a reagent in solution-based synthesis, understanding and predicting its behavior in various organic solvents is a foundational requirement for experimental design and process optimization.

This guide provides a comprehensive overview of the solubility profile of this compound. While extensive quantitative data for this specific compound is not widespread in public literature, this document synthesizes information from structurally related molecules, fundamental chemical principles, and established analytical methodologies to provide researchers with a robust framework for solvent selection and solubility determination.

Physicochemical Properties: A Molecular-Level Perspective

To predict the solubility of this compound, we must first examine its molecular structure and inherent properties. The molecule consists of a nonpolar vinylbenzene (styrene) backbone and a moderately polar thiocyanate (-SCN) functional group.

-

Vinyl Group (-CH=CH₂): This group is nonpolar and contributes to the molecule's affinity for nonpolar (lipophilic) solvents.

-

Benzene Ring: The aromatic ring is also predominantly nonpolar and will favor interactions with aromatic or other nonpolar solvents.

-

Thiocyanate Group (-S-C≡N): This group introduces polarity. The nitrogen atom can act as a hydrogen bond acceptor, though it is a weak one. The overall contribution to polarity is moderate.

Based on this structure, this compound can be classified as a moderately polar compound with significant nonpolar character. Its solubility will be governed by the principle of "like dissolves like," where it will exhibit greater solubility in solvents with similar polarity.

Predicted Solubility in Common Organic Solvents

Drawing parallels with structurally similar compounds such as styrene, benzyl thiocyanate, and 4-vinylbenzyl chloride, we can forecast the solubility of this compound across different solvent classes. Styrene is known to be soluble in many organic solvents like toluene, chloroform, and hexane[1]. Benzyl thiocyanate is also described as being soluble in organic solvents[2]. Information on a polymer derived from the related 4-vinylbenzyl chloride indicates solubility in solvents such as DCM, chloroform, toluene, THF, and acetone[3].

The following table summarizes the expected solubility based on these principles and available data for analogous compounds. It is crucial to note that these are predictions and should be confirmed experimentally for specific applications.

| Solvent Class | Representative Solvents | Polarity Index (P')[4] | Predicted Solubility of this compound | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | 2.4 - 2.5 | High | The aromatic ring of the solute will have strong π-π stacking interactions with the aromatic solvent. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | 0.1 - 0.2 | Moderate to Low | The nonpolar backbone favors these solvents, but the polar thiocyanate group may limit high solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | 3.1 - 4.1 | High | These solvents have appropriate polarity to dissolve both the nonpolar and moderately polar parts of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8 - 4.0 | High | THF and diethyl ether are effective at solvating moderately polar compounds with large nonpolar components. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 4.7 - 5.1 | High | These polar aprotic solvents are generally excellent for a wide range of organic compounds. |

| Esters | Ethyl Acetate | 4.4 | High | Similar to ketones, ethyl acetate is a versatile solvent for moderately polar compounds. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.8 - 7.2 | Moderate | While the thiocyanate group will interact favorably, the large nonpolar vinylbenzyl moiety may limit solubility in these highly polar solvents. |

| Polar Protic | Methanol, Ethanol | 5.1 (Methanol) | Low to Sparingly Soluble | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the solute, which lacks strong hydrogen-bond donating capabilities. |

| Aqueous | Water | 10.2 | Insoluble/Very Low | The molecule is predominantly nonpolar and hydrophobic. Data for the related 4-vinylbenzyl chloride indicates it is insoluble in water[5]. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The OECD Guideline 105 (Water Solubility) provides a robust framework that can be adapted for organic solvents.[6][7] The Shake-Flask Method is particularly suitable for substances with solubilities above 0.1 g/L.[8][9]

A surplus of the solute (this compound) is agitated in the chosen organic solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, GC-FID, or quantitative NMR).

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Dominant intermolecular forces influencing solubility.

-

In Nonpolar Solvents (e.g., Toluene): Strong, favorable van der Waals forces, specifically π-π stacking between the benzene rings of the solute and solvent, drive dissolution.

-

In Halogenated Solvents (e.g., Dichloromethane): A combination of dipole-dipole interactions with the thiocyanate group and strong dipole-induced dipole interactions with the aromatic ring leads to high solubility.

-

In Polar Protic Solvents (e.g., Methanol): The solvent molecules are strongly associated via hydrogen bonds. This compound can only act as a weak hydrogen bond acceptor and cannot effectively break this network, resulting in poor solubility.

Conclusion

This compound is a moderately polar compound with high predicted solubility in aromatic, halogenated, ether, and ketone-based organic solvents. Its solubility is expected to be moderate in highly polar aprotic solvents and low in polar protic and nonpolar aliphatic solvents. For researchers and drug development professionals, this predictive framework serves as an essential starting point for solvent screening. However, for applications requiring precise concentrations, the experimental protocol detailed in this guide, based on the industry-standard Shake-Flask Method, provides a reliable and self-validating system to determine quantitative solubility, ensuring the accuracy and reproducibility of subsequent experimental work.

References

-

The Royal Society of Chemistry. Supporting Information for a scientific publication. [Link]

-

Bangs Laboratories. Common Solvents and Non-solvents of Polystyrene. [Link]

-

SIRC. Styrene: Chemical Identity & Physical Properties. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

PubChem. 4-Hydroxybenzyl isothiocyanate. [Link]

-

PubChem. Benzyl Thiocyanate. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Solubility of Things. Styrene. [Link]

-

Reddit. How to dissolve poly(styrene-co-4-vinylbenzyl chloride)?. [Link]

-

FooDB. Showing Compound Benzyl thiocyanate (FDB012606). [Link]

-

EPA NEPIC. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility. [Link]

-

Wikipedia. Styrene. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

MDPI. Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication. [Link]

-

Sciencemadness Wiki. Styrene. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

Miller's Home. Solubility Table. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemimpex.com [chemimpex.com]

- 3. reddit.com [reddit.com]

- 4. Polarity Index [macro.lsu.edu]

- 5. 4-Vinylbenzyl chloride | 1592-20-7 [chemicalbook.com]

- 6. filab.fr [filab.fr]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Technical Guide to the Photoactivation Mechanism of Poly(styrene-co-4-vinylbenzyl thiocyanate) for Advanced Surface Functionalization

This guide provides an in-depth exploration of the photoactivation mechanism of poly(styrene-co-4-vinylbenzyl thiocyanate) (PST-co-VBT), a photosensitive copolymer with significant applications in the life sciences. Designed for researchers, scientists, and professionals in drug development and diagnostics, this document elucidates the core photochemical principles, experimental protocols for activation and characterization, and the subsequent application for covalent biomolecule immobilization. Our focus is on the causality behind the mechanism and the validation of its utility in creating high-performance bio-interactive surfaces.

Introduction: The Advent of Photoactivatable Surfaces

In the realm of biochip and microarray development, the precise and stable immobilization of biomolecules onto a solid substrate is paramount. Traditional methods often rely on surfaces pre-activated with functional groups like epoxides or aldehydes. However, these approaches can lack the spatial and temporal control required for high-density, patterned arrays. Photoactivatable polymers, such as PST-co-VBT, offer an elegant solution. This copolymer remains inert until exposed to a specific wavelength of light, allowing for on-demand activation of defined surface areas.

The core of its functionality lies in the 4-vinylbenzyl thiocyanate (VBT) monomer. The thiocyanate (-SCN) group is a latent reactive moiety that, upon photo-stimulation, undergoes a transformation to a highly reactive functional group capable of forming stable covalent bonds with biomolecules. This guide will dissect this transformation, providing the foundational knowledge required to harness its potential effectively.

The Core Photoactivation Mechanism: From Thiocyanate to Isothiocyanate

The utility of PST-co-VBT is centered on a precise photochemical rearrangement. When the polymer is exposed to ultraviolet (UV) light, typically at a wavelength of 254 nm, the benzyl thiocyanate moiety absorbs the energy, triggering the cleavage of the carbon-sulfur (C-S) bond.[1][2] This event initiates a molecular rearrangement, converting the thiocyanate group (-SCN) into a highly reactive isothiocyanate group (-NCS).[1][2][3]

This photogenerated isothiocyanate is the key to the polymer's function. It is a powerful electrophile that readily reacts with primary amines (-NH2), which are common functional groups in proteins (at the N-terminus and on lysine side chains) and are easily incorporated into synthetic DNA or RNA oligonucleotides.[1][2] The reaction forms a stable thiourea bond, covalently tethering the biomolecule to the polymer surface.

The photochemical process is believed to proceed through the formation of radical intermediates. The absorption of a photon provides the energy to homolytically cleave the benzylic C-S bond, generating a benzyl radical on the polymer backbone and a thiocyanate radical (•SCN). These highly unstable intermediates rapidly recombine to form the thermodynamically more stable isothiocyanate isomer. While the direct study of these transient species is complex, the net result is a highly efficient conversion that underpins the polymer's application.[4][5]

Caption: Photochemical conversion of thiocyanate to isothiocyanate.

Experimental Protocol and Characterization

A robust understanding of the photoactivation mechanism is validated through systematic experimentation and characterization. The following sections outline the necessary protocols and analytical techniques.

Synthesis and Preparation of PST-co-VBT Films

The copolymer is typically synthesized via free-radical polymerization of styrene and 4-vinylbenzyl chloride, followed by a nucleophilic substitution reaction to introduce the thiocyanate group.[6][7][8] For practical application, a solution of the purified PST-co-VBT polymer is spin-coated or dip-coated onto a substrate (e.g., glass, silicon) to form a thin, uniform film.

Standard Photoactivation Protocol

The goal of this protocol is to achieve a sufficient surface density of isothiocyanate groups for subsequent reactions. The energy density of the UV exposure is a critical parameter that must be optimized.

Methodology:

-

Place the PST-co-VBT coated substrate inside a UV crosslinker equipped with a 254 nm lamp.

-

Set the desired energy density. Studies have shown that an energy density of approximately 450 mJ/cm² provides a high degree of activation, achieving around 80% immobilization capacity.[1][2]

-

Expose the substrate to the UV radiation. The activated surface should be used promptly as the isothiocyanate group can degrade over time, especially in the presence of moisture.

| Parameter | Recommended Value | Rationale |

| UV Wavelength | 254 nm | Provides sufficient energy for C-S bond cleavage without significant photodamage to the polymer backbone.[1][2] |

| Energy Density | 400 - 500 mJ/cm² | Balances high activation efficiency with minimizing potential polymer degradation from over-exposure.[1] |

| Environment | Inert Atmosphere (N₂) | Optional, but can prevent potential side reactions with atmospheric oxygen or moisture. |

Characterization of the Activated Surface

Confirmation of the chemical transformation is crucial for validating the process.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: This technique detects the characteristic vibrational frequencies of chemical bonds.

-

Expected Results: Upon photoactivation, the FTIR spectrum should show a decrease in the intensity of the thiocyanate (-SCN) stretching peak (around 2150 cm⁻¹) and the appearance of a strong, broad peak corresponding to the isothiocyanate (-NCS) group (around 2000-2100 cm⁻¹).

Contact Angle Goniometry:

-

Principle: Measures the angle of a water droplet on the surface, indicating its hydrophobicity/hydrophilicity.

-

Expected Results: The conversion to the more polar isothiocyanate group may lead to a slight decrease in the water contact angle, indicating a modest increase in surface hydrophilicity.

Caption: Workflow for activation, characterization, and application.

Application in Biomolecule Immobilization

The primary application of photoactivated PST-co-VBT is the covalent immobilization of biomolecules for use in microarrays, biosensors, and cell culture platforms. The spatially selective nature of photoactivation allows for the creation of intricate patterns of active sites, enabling the fabrication of high-density multiplexed biochips.[1][2]

Mechanism of Covalent Coupling

The photogenerated isothiocyanate group (-NCS) on the polymer surface reacts with a primary amine (-NH₂) on the target biomolecule. This nucleophilic addition reaction results in the formation of a highly stable thiourea linkage (-NH-C(S)-NH-), securely anchoring the molecule to the surface.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoactivatable copolymers of vinylbenzyl thiocyanate as immobilization matrix for biochips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. publications.ait.ac.at [publications.ait.ac.at]

- 4. scispace.com [scispace.com]

- 5. Excited products in the photodissociation of methyl thiocyanate and isothiocyanate in the vacuum ultra-violet - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. ukm.my [ukm.my]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Controlled radical polymerization of 4-Vinylbenzyl thiocyanate

An Application Guide to the Controlled Radical Polymerization of 4-Vinylbenzyl Thiocyanate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of this compound (VBT). VBT is a highly functional monomer, and polymers derived from it, poly(this compound) or PVBT, are valuable precursors for advanced materials through post-polymerization modification of the versatile thiocyanate group. This document emphasizes Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization as the most suitable method, offering in-depth explanations of the mechanism, step-by-step experimental protocols, and characterization techniques. It is intended for researchers in polymer chemistry, materials science, and drug development seeking to synthesize well-defined, functional polymers with precise control over molecular weight and architecture.

Introduction: The Value of Poly(this compound)

This compound (VBT) is a derivative of styrene that features a reactive thiocyanate (-SCN) functional group. This group is a synthetic linchpin, enabling a variety of post-polymerization modifications, including conversion to thiols or participation in click chemistry reactions. Conventional free radical polymerization of VBT often yields polymers with broad molecular weight distributions and poor architectural control, limiting their application in high-performance materials[1][2].

Controlled radical polymerization (CRP) techniques, often called "living" radical polymerizations, overcome these limitations by minimizing irreversible termination steps.[1] This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and the ability to create complex architectures like block copolymers.[3] The resulting well-defined PVBT serves as a versatile macromolecular scaffold for applications ranging from drug delivery systems to functional coatings and advanced resins.

Strategic Selection of a CRP Method for VBT

While several CRP methods exist, the chemical nature of the VBT monomer dictates the optimal choice.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT is the recommended method for VBT polymerization. It is a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent.[4] Its key advantage is its tolerance for a wide variety of functional groups and the absence of a metal catalyst. This is particularly crucial for VBT.

Atom Transfer Radical Polymerization (ATRP): A Word of Caution

ATRP, another powerful CRP technique, relies on a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the growing polymer chain.[5][6] However, this method is not ideal for VBT. The structurally similar monomer, 4-vinylbenzyl chloride (VBC), has been shown to be problematic in ATRP systems due to potential side reactions involving the benzylic chloride and the copper catalyst.[7][8] Similar catalyst-interfering reactions are anticipated with the thiocyanate group of VBT, which could lead to a loss of control over the polymerization. Therefore, RAFT polymerization is the preferred and more robust method.[7]

Mechanism of RAFT Polymerization

The RAFT process involves a complex equilibrium that imparts living characteristics to a conventional radical polymerization. The key steps are illustrated below.

Figure 1: General mechanism of RAFT polymerization.

The process begins with a standard thermal initiator generating radicals. These radicals react with the monomer to form propagating chains (Pn•). The propagating chains then add to the RAFT agent, forming an intermediate radical, which can then fragment to release either the original propagating chain or a new radical (R•) derived from the RAFT agent. This new radical initiates further monomer addition. A rapid equilibrium is established where the vast majority of chains are in a "dormant" state, capped by the RAFT agent's thiocarbonylthio group. This minimizes the concentration of active radicals, thereby suppressing termination reactions.

Experimental Protocol: RAFT Polymerization of VBT

This protocol provides a detailed methodology for the synthesis of PVBT with a target degree of polymerization (DP) of 100.

Materials and Reagents

| Reagent | Supplier | Purity/Grade | Notes |

| This compound (VBT) | Custom Synthesis | >98% | Store at 2-8 °C, protected from light. |

| 2,2'-Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from ethanol before use. |

| 2-Cyano-2-propyl dithiobenzoate | Sigma-Aldrich | >97% | Suitable RAFT agent for styrenic monomers. |

| Anhydrous 1,4-Dioxane | Sigma-Aldrich | 99.8% | Use from a sealed bottle under inert gas. |

| Methanol | Fisher Scientific | ACS Grade | For precipitation. |

| Tetrahydrofuran (THF) | Fisher Scientific | HPLC Grade | For GPC analysis and purification. |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for VBT polymerization.

Step-by-Step Methodology

Objective: Synthesize poly(VBT) with a target DP = 100 and Mn ≈ 17,700 g/mol .

-

Reagent Calculation and Preparation:

-

VBT (Monomer): 1.75 g (10 mmol, 100 eq.)

-

2-Cyano-2-propyl dithiobenzoate (RAFT Agent): 22.1 mg (0.1 mmol, 1 eq.)

-

AIBN (Initiator): 1.64 mg (0.01 mmol, 0.1 eq.)

-

1,4-Dioxane (Solvent): 8.75 mL (to make a 20 wt% solution)

-

-

Reaction Setup:

-

Add the calculated amounts of VBT, RAFT agent, AIBN, and a magnetic stir bar to a 25 mL Schlenk flask.

-

Add the anhydrous 1,4-dioxane via syringe under a positive pressure of nitrogen.

-

Seal the flask with a rubber septum.

-

-

Degassing:

-

To remove dissolved oxygen, which inhibits radical polymerization, perform at least three freeze-pump-thaw cycles.[4]

-

Freeze the flask contents in a liquid nitrogen bath until solid.

-

Apply a high vacuum (<0.1 mmHg) for 10-15 minutes.

-

Close the vacuum line and allow the contents to thaw at room temperature. A bubbling effect should be observed as trapped gases escape.

-

Repeat this cycle two more times. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

-

Polymerization:

-

Immerse the sealed Schlenk flask into a preheated oil bath set to 70 °C.

-

Stir the reaction mixture at a consistent rate for the desired time (e.g., 12 hours). To monitor kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.

-

-

Termination and Purification:

-

To stop the polymerization, remove the flask from the oil bath and expose the solution to air by opening the flask.

-

Dilute the viscous solution with a small amount of THF (approx. 2-3 mL).

-

Slowly pour the polymer solution into a beaker of cold, rapidly stirring methanol (approx. 200 mL). The polymer should precipitate as a solid.

-

Allow the precipitate to stir for 30 minutes to ensure complete precipitation and removal of unreacted monomer.

-

Collect the polymer by vacuum filtration, washing with fresh cold methanol.

-

Dry the resulting PVBT polymer in a vacuum oven at 40 °C overnight.

-

Expected Results

The conditions described are based on established protocols for styrenic monomers and should yield a well-defined polymer.[7][8]

| Parameter | Target Value | Expected Outcome |

| [VBT]:[RAFT]:[AIBN] | 100 : 1 : 0.1 | - |

| Temperature (°C) | 70 | - |

| Time (h) | 12 | - |

| Conversion (%) | ~60-80% | Determined by ¹H NMR |

| Theoretical Mn ( g/mol ) | ~12,400 (at 70% conv.) | Mn,th = ([VBT]/[RAFT]) x Conv. x MW_VBT + MW_RAFT |

| Experimental Mn ( g/mol ) | 11,000 - 14,000 | Determined by GPC |

| Polydispersity (PDI, Đ) | < 1.20 | Determined by GPC |

Characterization of Poly(this compound)

Proper characterization is essential to confirm the success of the controlled polymerization.

-

Gel Permeation Chromatography (GPC): This is the primary technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful controlled polymerization will show a monomodal, symmetric peak and a PDI value typically below 1.2.[9]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is used to confirm the polymer structure and to calculate monomer conversion. The disappearance of the vinyl proton signals (typically 5-7 ppm) relative to the aromatic or polymer backbone protons indicates the extent of polymerization.[2][10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups. For PVBT, the characteristic sharp peak for the thiocyanate (-SCN) group should be clearly visible around 2150 cm⁻¹.

Potential Applications

The well-defined PVBT synthesized via RAFT polymerization is a versatile platform for further modification. The thiocyanate group can be readily transformed into a thiol (-SH), which is highly reactive and useful for:

-

Bioconjugation: Covalently attaching proteins, peptides, or drugs.

-

Surface Modification: Grafting onto surfaces for creating anti-fouling or biocompatible coatings.

-

Thiol-ene/Thiol-yne Click Chemistry: Forming hydrogels, networks, or block copolymers with high efficiency.

Conclusion

The controlled radical polymerization of this compound is most effectively achieved using RAFT polymerization. This method avoids potential side reactions associated with metal-catalyzed techniques like ATRP and provides excellent control over polymer molecular weight and distribution. The detailed protocol herein serves as a robust starting point for researchers to synthesize well-defined PVBT, a valuable and highly functional macromolecular scaffold for a wide array of applications in materials science and biotechnology.

References

-

Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper Complex Grafted Solid Catalyst for Oxidative Polymerization of 2,6-Dimethylphenol. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. (2014). RSC Publishing. Retrieved from [Link]

- RAFT-mediated batch emulsion polymerization of styrene using poly[N-(4-vinylbenzyl)-N,N-dibutylamine hydrochloride] trithiocarbonate as both surfactant and macro-RAFT agent. (2012). Journal of Polymer Science Part A: Polymer Chemistry.

- Thiyl radical reversible-deactivation polymerization via degenerative transfer with vinyl sulfides. (2023). Nature Communications.

- Controlled Radical Polymerization. (1997). Progress in Polymer Science.

- Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). (2000).

-

Controlled radical transfer polymerization of thiocyanate alkenes. (2023). ResearchGate. Retrieved from [Link]

- Patten, T. E., & Matyjaszewski, K. (1998). Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials.

- Functional polymers by atom transfer radical polymeriz

- Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initi

-

Controlled Radical Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

-

The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- A Preliminary Study on the Synthesis of Poly(Vinylbenzyl Chloride) with Different Solvents. (2020). Sains Malaysiana.

- Supporting Information for Azide- and Alkyne-Functionalized Copolymers as Soluble Polymeric Supports for "Click" Reactions. (n.d.). The Royal Society of Chemistry.

- How to dissolve poly(styrene-co-4-vinylbenzyl chloride)? (2024). Reddit.

- Poly(styrene-co-4-vinylbenzyl chloride) Conjugated with 3-(Dimethylamino)phenol: Synthesis and Antibacterial Activity. (n.d.). SciSpace.

- Matyjaszewski, K., & Xia, J. (2001).

- Water-soluble Random and Alternating Copolymers of Styrene Monomers with Adjustable Lower Critical Solution Temperature - Supporting Information. (n.d.). The Royal Society of Chemistry.

- Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. (n.d.). MDPI.

-

The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization. (2013). National Institutes of Health. Retrieved from [Link]

- Schematic representation for the synthesis of poly(vinyl benzyl chloride-co-styrene) (poly(VBC-co-sty) and its quaternization. (n.d.).

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. ukm.my [ukm.my]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]

- 8. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper Complex Grafted Solid Catalyst for Oxidative Polymerization of 2,6-Dimethylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

RAFT and ATRP polymerization of 4-Vinylbenzyl thiocyanate

An Application Guide to Controlled Radical Polymerization of 4-Vinylbenzyl Thiocyanate

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the controlled radical polymerization of this compound (VBT) using two prominent Reversible Deactivation Radical Polymerization (RDRP) techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). VBT is a valuable functional monomer, as the thiocyanate group can be readily transformed into a thiol or participate in click-chemistry reactions, making it highly desirable for applications in bioconjugation, drug delivery, and advanced material synthesis. Achieving precise control over molar mass, dispersity, and architecture is paramount for these applications. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and a comparative analysis to guide researchers, scientists, and drug development professionals in synthesizing well-defined VBT-based polymers.

Introduction: The Significance of Controlled VBT Polymerization

This compound (VBT) is a bifunctional monomer featuring a polymerizable vinyl group and a versatile thiocyanate functional group.[1] This structure is analogous to the widely studied 4-vinylbenzyl chloride (VBC), a cornerstone for functional polymers.[2][3] The true power of poly(this compound) (PVBT) lies in its post-polymerization modification potential. The thiocyanate moiety serves as a masked thiol, which can be deprotected for conjugation to biomolecules or surfaces, or it can be utilized in various chemical transformations.